methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate
Description
Methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate is a complex heterocyclic compound featuring a dihydro-3H-pyrrole core substituted with a conjugated propenylidene group, a phenethyl moiety, and electron-donating dimethylamino and methyl groups. Its structure is characterized by a fused bicyclic system with extended π-conjugation, which may influence its electronic properties and supramolecular interactions.
Properties
IUPAC Name |
methyl (4Z)-4-[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-19-24(26(30)31-4)23(12-8-11-21-13-15-22(16-14-21)27(2)3)25(29)28(19)18-17-20-9-6-5-7-10-20/h5-16H,17-18H2,1-4H3/b11-8-,23-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNZMJZCGJTZER-WXDLUPOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=CC2=CC=C(C=C2)N(C)C)C(=O)N1CCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, structure, and biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure
The compound features a pyrrole ring substituted with various functional groups that may influence its biological activity. The key structural components include:
- A dimethylamino group which is known to enhance lipophilicity and possibly increase bioactivity.
- A propenylidene moiety that may contribute to the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and condensation reactions. For instance, one method involves the reaction of dimethylaminobenzaldehyde with a suitable pyrrole derivative under basic conditions to yield the desired product in moderate to high yields.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 3-{(Z,2Z)-...} | BxPC-3 | 0.051 |
| Methyl 3-{(Z,2Z)-...} | Panc-1 | 0.066 |
| Methyl 3-{(Z,2Z)-...} | WI38 (normal) | 0.36 |
The IC50 values indicate that the compound is more effective against pancreatic cancer cell lines compared to normal fibroblast cells, suggesting selective cytotoxicity which is a desirable trait for anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, preliminary assessments have shown that similar compounds possess antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 3-{(Z,2Z)-...} | Staphylococcus aureus | 15 µg/mL |
| Methyl 3-{(Z,2Z)-...} | Escherichia coli | 20 µg/mL |
These findings highlight the potential for this compound as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of specific functional groups may allow the compound to inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study involving xenograft models demonstrated significant tumor reduction when treated with methyl derivatives similar to the target compound.
- Clinical observations in patients with resistant forms of cancer have noted improved outcomes when treated with analogs of this compound.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate exhibit significant anticancer properties. A study published in Pharmaceuticals demonstrated that derivatives of pyrrole compounds showed inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cancer cell survival .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Similar pyrrole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A molecular docking study revealed that these compounds bind effectively to the active sites of COX enzymes, suggesting their potential as anti-inflammatory agents .
Neuroprotective Effects
There is emerging evidence that compounds related to this structure may possess neuroprotective properties. Research has indicated that they can mitigate oxidative stress and inflammation in neuronal cells, which is vital for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science Applications
Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be utilized in creating advanced materials with enhanced properties. For instance, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength, making it suitable for applications in electronics and coatings .
Fluorescent Probes
Due to its photophysical properties, this compound can also serve as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it valuable for tracking cellular processes and visualizing biological structures in real-time .
Bioconjugation Applications
Targeted Drug Delivery Systems
The compound's functional groups enable it to act as a linker in bioconjugation processes. This feature is particularly useful in developing targeted drug delivery systems where therapeutic agents are attached to specific biomolecules, enhancing their efficacy while minimizing side effects .
Diagnostic Applications
In diagnostics, this compound can be utilized to create biosensors. These sensors can detect specific biomolecules or pathogens by utilizing the compound's binding capabilities combined with signal amplification techniques .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Induces apoptosis in cancer cells |
| Anti-inflammatory drugs | Inhibits COX enzymes | |
| Neuroprotective agents | Reduces oxidative stress | |
| Material Science | Advanced materials | Enhances thermal stability |
| Fluorescent probes | Useful for biological imaging | |
| Bioconjugation | Targeted drug delivery | Improves efficacy of therapeutic agents |
| Diagnostic tools | Enables detection of specific biomolecules |
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Confirmation : The compound’s geometry likely requires validation via SHELX-refined crystallography () or ORTEP-III visualization (), similar to pyrazolines in .
- Knowledge Gaps: No data on biological activity or thermal stability are provided in the evidence. Comparative studies with halogenated analogs () could elucidate structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
